molecular formula C5H9NO B1255087 7-Oxa-3-azabicyclo[4.1.0]heptane CAS No. 286-21-5

7-Oxa-3-azabicyclo[4.1.0]heptane

Cat. No.: B1255087
CAS No.: 286-21-5
M. Wt: 99.13 g/mol
InChI Key: RHHCZFVZZLJFPU-UHFFFAOYSA-N
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Description

7-Oxa-3-azabicyclo[4.1.0]heptane is a bicyclic compound featuring a fused oxirane (epoxide) and piperidine-like structure. Its core framework consists of a seven-membered ring system with oxygen at position 7 and nitrogen at position 3, contributing to its unique reactivity and applications in organic synthesis. Derivatives of this compound, such as 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane, are highlighted for their utility in synthesizing N-substituted-4-azidopiperidin-3-ol derivatives with enhanced position selectivity . Additionally, carboxylate derivatives like Benzyl this compound-3-carboxylate (C₁₃H₁₅NO₃) are widely used as intermediates in pharmaceutical research, particularly as protected forms of piperidine epoxides .

Properties

IUPAC Name

7-oxa-3-azabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-6-3-5-4(1)7-5/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHCZFVZZLJFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569964
Record name 7-Oxa-3-azabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286-21-5
Record name 7-Oxa-3-azabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Bicyclic Compounds

7-Oxabicyclo[4.1.0]heptane

This compound (C₆H₁₀O, MW 98.14) lacks the nitrogen atom present in 7-Oxa-3-azabicyclo[4.1.0]heptane. It is primarily used as a cyclohexene epoxide in materials science and organic reactions .

Property This compound 7-Oxabicyclo[4.1.0]heptane
Molecular Formula C₅H₉NO C₆H₁₀O
Molecular Weight 99.13 g/mol 98.14 g/mol
Key Functional Groups Epoxide, tertiary amine Epoxide
Applications Pharmaceutical intermediates Organic synthesis, polymers

3-Oxa-7-azabicyclo[4.1.0]heptane

This positional isomer swaps the oxygen and nitrogen atoms. With a molecular formula of C₅H₉NO (MW 99.13), its reactivity differs due to altered electronic and steric effects.

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives

These sulfur-containing analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) exhibit distinct reactivity due to sulfur's polarizability and larger atomic size. Such compounds are often explored in antibiotic research, as seen in β-lactam analogs .

7-Azabicyclo[2.2.1]heptane

The [2.2.1] ring system introduces greater strain compared to the [4.1.0] framework, leading to higher reactivity in ring-opening reactions. This structure is utilized in synthesizing conformationally restricted amino acids and peptidomimetics .

Substituent Effects and Derivatives

Benzyl and tert-Butyl Carboxylate Derivatives

  • Benzyl this compound-3-carboxylate (C₁₃H₁₅NO₃, MW 233.26) is a lab-scale reagent with a density of 1.256 g/cm³ and predicted boiling point of 368°C . Discrepancies in reported molecular formulas (e.g., C₁₅H₁₉NO₃ in some sources) suggest variability in substituent characterization .
  • tert-Butyl derivatives (e.g., tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, C₁₀H₁₇NO₃, MW 199.25) are prized for their stability as heterocyclic building blocks in drug discovery .
Derivative Molecular Formula Molecular Weight Key Applications
Benzyl carboxylate C₁₃H₁₅NO₃ 233.26 Lab-scale synthesis
tert-Butyl carboxylate C₁₀H₁₇NO₃ 199.25 Pharmaceutical building blocks

Substituent Impact on Physical Properties

The introduction of benzyl or tert-butyl groups increases molecular weight and hydrophobicity, altering solubility and storage requirements. For example, tert-butyl derivatives are typically stored at room temperature, while benzyl derivatives may require refrigeration .

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